Sodium;4-(dipropylsulfamoyl)benzoic acid
Description
Sodium;4-(dipropylsulfamoyl)benzoic acid (CAS 23795-03-1) is the sodium salt of probenecid (4-(dipropylsulfamoyl)benzoic acid), a uricosuric agent primarily used to treat gout by inhibiting renal uric acid reabsorption . The sodium salt enhances aqueous solubility compared to the free acid form, making it advantageous for pharmaceutical formulations requiring rapid dissolution or parenteral administration . Probenecid’s molecular formula is C₁₃H₁₉NO₄S (MW 285.36), while its sodium salt has the formula C₁₃H₁₈NNaO₄S (MW 307.34) .
Properties
Molecular Formula |
C13H19NNaO4S+ |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
sodium;4-(dipropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;+1 |
InChI Key |
QCCCFHDTBTUDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfamoylation via Chlorosulfonation and Amine Substitution
A classical approach involves chlorosulfonation of benzoic acid derivatives followed by nucleophilic displacement with dipropylamine. For instance, 4-chlorobenzoic acid undergoes chlorosulfonation using chlorosulfonic acid at 150–160°C to yield 4-chlorosulfonylbenzoic acid. This intermediate reacts with dipropylamine in a polar aprotic solvent (e.g., dimethylformamide) under Schotten-Baumann conditions, forming the sulfonamide bond.
Key Reaction Conditions
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base: Triethylamine or pyridine to scavenge HCl.
-
Temperature: 0–5°C during amine addition, followed by room-temperature stirring.
The crude product is purified via recrystallization from ethanol/water, yielding 4-(dipropylsulfamoyl)benzoic acid with >85% purity.
Protective Group Strategies for Functionalization
The CA1082191A patent emphasizes the use of protective groups to prevent undesired side reactions during sulfamoylation. For example, the N,N-dimethylaminomethylene group protects the sulfonamide nitrogen during nitration or esterification steps, enabling precise functionalization.
Esterification and Reduction
To avoid decarboxylation during high-temperature reactions, the carboxylic acid group is often protected as a methyl ester. For instance, 4-(dipropylsulfamoyl)benzoic acid is treated with thionyl chloride in methanol to form the methyl ester. Subsequent reduction of nitro or acylated intermediates (e.g., using NaBH₄–BF₃ etherate) proceeds without affecting the ester group, as demonstrated in Example 1g of the patent.
Example Protocol
-
Esterification:
4-(Dipropylsulfamoyl)benzoic acid (1 mol) is refluxed with thionyl chloride (5 mol) in methanol for 3 hours. Excess reagents are removed in vacuo, yielding the methyl ester. -
Reduction:
The ester is dissolved in diglyme, treated with BF₃ etherate (1.2 eq), and reduced with NaBH₄ (2 eq) at 0°C. The product is precipitated with ice water.
Sodium Salt Formation
The final step involves saponification of the ester (if present) and neutralization with sodium hydroxide. For example, the methyl ester of 4-(dipropylsulfamoyl)benzoic acid is hydrolyzed with 2N NaOH under reflux, followed by acidification with HCl to precipitate the free acid. Neutralization with equimolar NaOH in ethanol yields the sodium salt.
Optimization Insights
-
Temperature Control: Hydrolysis at 80–90°C prevents decomposition of the sulfonamide group.
-
Salt Precipitation: Adding NaCl to the aqueous solution enhances product recovery via salting-out.
Comparative Analysis of Synthetic Methods
The industrial-scale method favors direct sulfamoylation due to fewer steps and higher throughput, whereas the protective group route is reserved for derivatives requiring additional substitutions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfoxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Gout and Hyperuricemia
Probenecid is primarily used as a uricosuric agent to treat gouty arthritis and hyperuricemia. It functions by inhibiting the reabsorption of urate in the proximal convoluted tubule of the kidneys, thereby increasing uric acid excretion and lowering serum urate levels. This mechanism helps prevent gout attacks and manage chronic gouty arthritis effectively .
2. Enhancement of Antibiotic Efficacy
Probenecid is also utilized to enhance the efficacy of certain antibiotics, particularly β-lactam antibiotics like penicillin. By inhibiting renal tubular secretion, probenecid increases the plasma concentration of these antibiotics, making them more effective in treating infections such as gonorrhea and pelvic inflammatory disease .
3. Inhibition of Multidrug Resistance Proteins
Research has shown that probenecid acts as an inhibitor of multidrug resistance-associated proteins (MRPs), which are involved in the efflux of drugs from cells. This property has potential implications in cancer therapy, where probenecid may help overcome drug resistance in tumor cells .
Biochemical Research Applications
1. Cellular Signaling Studies
Probenecid is frequently employed in cellular signaling studies, particularly in assays involving G protein-coupled receptors (GPCRs). It is known to enhance cellular signals in calcium mobilization assays, providing researchers with a tool to study receptor activation and downstream signaling pathways .
2. Investigating Drug Transport Mechanisms
The compound’s ability to inhibit various organic anion transporters makes it valuable for studying drug transport mechanisms within renal and other tissues. This research can provide insights into how drugs interact with transport proteins and help develop strategies to improve drug delivery and efficacy .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt involves the inhibition of organic-anion transporters in the renal tubules. This inhibition reduces the reabsorption of uric acid, leading to increased excretion in the urine. The compound also inhibits the renal excretion of certain antibiotics, thereby prolonging their therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Probenecid (Free Acid Form)
- Structure : Lacks the sodium counterion; carboxylic acid group is protonated.
- Physicochemical Properties :
- Pharmacological Activity :
- Formulation Challenges : Low solubility necessitates controlled-release formulations, such as sodium alginate microbeads .
Methyl 4-(Dipropylsulfamoyl)benzoate (MPE)
- Structure : Methyl ester derivative of probenecid.
- Physicochemical Properties :
- Applications : Intermediate in synthesizing probenecid derivatives (e.g., hydrazides, oxadiazole hybrids) .
- Activity: Not pharmacologically active as a uricosuric agent but serves as a precursor for α-amylase inhibitors in research .
4-(Dipropylsulfamoyl)benzoic Acid Hydrazide (PEH)
- Structure : Hydrazide derivative with -NH-NH₂ replacing the carboxylic acid group.
- Applications : Used to synthesize 1,3,4-oxadiazole-phthalimide hybrids for α-amylase inhibition studies .
Other Sulfonamide Benzoic Acid Derivatives
- Compound 9c/9d (): Sodium salts with benzimidazole and pyridine substituents. These derivatives target proton pump inhibitors or antiviral pathways, diverging from probenecid’s uricosuric role .
- 4-(((4-(Aminosulfonyl)phenyl)sulfonyl)amino)benzoic acid (): Dual sulfonamide groups may enhance binding to carbonic anhydrase or other enzymes, unlike probenecid’s single sulfamoyl moiety .
Physicochemical and Pharmacokinetic Comparison
Pharmacological and Clinical Differences
- Sodium Probenecid: Likely shares uricosuric activity with probenecid but with faster absorption due to enhanced solubility. Potential use in intravenous formulations (e.g., combined with antibiotics) .
- Probenecid (Acid) : Standard oral formulation; requires co-administration with penicillin to prolong therapeutic effect .
- Derivatives (MPE, PEH): No clinical use reported; primarily research tools for synthesizing hybrid molecules with α-amylase or TRP channel-modulating activity .
Q & A
Basic: What are the optimal synthetic routes and purification methods for Sodium 4-(dipropylsulfamoyl)benzoic acid?
Methodological Answer:
The synthesis typically involves sulfonation of benzoic acid derivatives followed by alkylation. For example, methyl 4-(dipropylsulfamoyl)benzoate (MPE) is synthesized via sulfamoylation using dipropylamine and sulfonyl chloride under reflux in anhydrous dichloromethane. Hydrolysis with NaOH yields the sodium salt . Key parameters include:
- Catalysts/Solvents: Use of sodium ethoxide in ethanol or DMF for improved yields .
- Temperature Control: Reactions are often conducted at 60–80°C to avoid side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures ensures >95% purity .
Basic: How do researchers confirm the structural identity of Sodium 4-(dipropylsulfamoyl)benzoic acid?
Methodological Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, propyl groups at δ 1.0–1.5 ppm) .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
- Mass Spectrometry (MS): High-resolution MS detects the molecular ion at m/z 285.36 (C₁₃H₁₉NO₄S) .
Advanced: What crystallographic tools are recommended for analyzing Sodium 4-(dipropylsulfamoyl)benzoic acid derivatives?
Methodological Answer:
For single-crystal X-ray diffraction:
- Software: SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography .
- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
- Data Collection: High-resolution (<1.0 Å) data reduce twinning risks, critical for sulfonamide-containing compounds .
Advanced: How can Density Functional Theory (DFT) elucidate non-covalent interactions in this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) analyze:
- Hirshfeld Surfaces: Quantify intermolecular interactions (e.g., S···O, C–H···π) in crystal packing .
- Energy Frameworks: Compare dispersion vs. electrostatic contributions to stability .
- Electrostatic Potential Maps: Predict reactive sites for sulfonamide and carboxylate groups .
Intermediate: What methodologies assess the pharmacokinetics of Sodium 4-(dipropylsulfamoyl)benzoic acid?
Methodological Answer:
- Bioavailability Studies: Administer radiolabeled compound (³H or ¹⁴C) orally/injectably in rodents, followed by LC-MS/MS plasma analysis .
- Elimination Half-Life: Renal excretion (77–88%) is measured via urinary clearance assays; reported t₁/₂ ranges from 2–12 hours depending on dose .
Advanced: How do researchers reconcile discrepancies in toxicological data for benzoic acid derivatives?
Methodological Answer:
- Dose-Response Analysis: Compare studies at equivalent doses (e.g., >4% sodium benzoate induces maternal toxicity in rats, confounding fetal effects ).
- Assay Validation: Use OECD guidelines for genotoxicity (e.g., Ames test, micronucleus assay) to standardize conflicting results .
Intermediate: What in vitro assays evaluate the bioactivity of Sodium 4-(dipropylsulfamoyl)benzoic acid?
Methodological Answer:
- Enzyme Inhibition: Uricosuric activity is tested via human URAT1 transporter inhibition assays (IC₅₀ ~30 µM) .
- Antimicrobial Screening: Broth microdilution (MIC assays) against E. coli and S. aureus assess sulfonamide efficacy .
Advanced: How do structural modifications impact the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Sulfonamide Substitution: Replacing dipropyl with trifluoroethyl groups (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) enhances enzyme binding via hydrophobic interactions .
- Carboxylate Bioisosteres: Phosphoryl or oxadiazole replacements alter solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
